![molecular formula C7H9NO2 B2833939 Ethyl 2-cyanocrotonate CAS No. 686-33-9](/img/structure/B2833939.png)
Ethyl 2-cyanocrotonate
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Overview
Description
Ethyl 2-cyanocrotonate, also known as ethyl 2-cyano-2-butenoate, is used as a pharmaceutical intermediate . It is involved in the synthesis of fluorine-containing alkyl 2-cyano-3-oxocarboxylates and also in the syntheses of pyrazolo [1, 2-a] pyrazole and pyrazolo [5, 1-b] [1, 3] oxazine derivatives .
Synthesis Analysis
Ethyl 2-cyanocrotonate can be synthesized by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . Another study discusses the synthesis process of a similar compound, Ethyl 2-Chloropropionate, using online near-infrared spectroscopy for process analysis .
Molecular Structure Analysis
The molecular formula of Ethyl 2-cyanocrotonate is C7H9NO2 . It has a molecular weight of 139.2 .
Chemical Reactions Analysis
Ethyl 2-cyanocrotonate, due to its conjugated unsaturated groups, polymerizes easily . The polymerization can be initiated by a small amount of moisture in the air, forming a polymer within minutes . A study on a similar compound, Ethyl 2-Chloropropionate, discusses the use of partial least squares regression (PLSR) for online and noninvasive monitoring of the extraction process .
Physical And Chemical Properties Analysis
Ethyl 2-cyanocrotonate is a clear, colorless liquid . More specific physical and chemical properties such as boiling point, density, solubility, etc., were not found in the search results.
Scientific Research Applications
- Cyanoacrylate adhesives (CAs) , including ethyl cyanoacrylate, are widely used due to their rapid curing and strong bonding properties. They find applications in various industries, such as electronics, woodworking, and medical devices .
- Ethyl 2-cyanocrotonate has been investigated for its use as a tissue adhesive. Studies have evaluated its adhesive strength compared to traditional sutures .
- FIP creates a strong spatial barrier at oil-water interfaces, stabilizing emulsions and microcapsules. This method opens up new possibilities for self-stabilized encapsulation in emulsions and microfluidic systems .
Adhesives and Sealants
Tissue Adhesives in Medicine
Polymer Chemistry and Surface Modification
These applications highlight the versatility of ethyl 2-cyanocrotonate in both scientific research and practical use. As researchers continue to explore its properties, we may discover even more exciting applications in the future. 🌟
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-2-cyanobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-6(5-8)7(9)10-4-2/h3H,4H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUDWAAJQVNSOH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyanocrotonate |
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